
(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine
Vue d'ensemble
Description
(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine is a deuterated analog of tamoxifen, a first-generation selective estrogen receptor modulator (SERM). The compound features deuterium substitution at the 3,3,4,4,4 positions of the butenyl side chain, replacing five hydrogen atoms with deuterium isotopes . This modification is designed to alter pharmacokinetic properties, particularly metabolic stability, by slowing cytochrome P450 (CYP)-mediated oxidation, thereby extending half-life and reducing interpatient variability in drug metabolism . The parent compound, tamoxifen, is a well-established therapy for estrogen receptor (ER)-positive breast cancer, functioning as an ER antagonist in breast tissue and a partial agonist in uterine tissue . The deuterated variant retains the core structural framework of tamoxifen but is primarily utilized in research settings as an internal standard for mass spectrometry-based assays or to study metabolic pathways .
Méthodes De Préparation
Synthetic Strategy and Key Reaction Pathways
The preparation of this compound centers on constructing the Z-configured alkene core while introducing deuterium at specific positions. The McMurry reaction, a titanium-mediated coupling of ketones, serves as the cornerstone for forming the 1,2-diphenylbutenyl moiety . Subsequent functionalization of the phenoxyethylamine group and isotopic labeling complete the synthesis.
McMurry Reaction for Alkene Formation
The McMurry reaction enables the coupling of 4-methoxybenzophenone with a deuterated propanal derivative to yield the 1,2-diphenylbutenyl skeleton. Titanium(IV) chloride and zinc are typically employed as reductants in anhydrous tetrahydrofuran (THF) under inert conditions . Key parameters include:
Parameter | Condition | Purpose |
---|---|---|
Temperature | −78°C to 25°C | Control reaction kinetics |
Molar Ratio | 1:1 (ketone:aldehyde) | Minimize side products |
Deuterium Source | CD₃CD₂CHO | Introduce d5-label at C3, C4 positions |
This step achieves >90% conversion, with the Z-isomer favored due to steric hindrance during the coupling process .
Phenoxyethylamine Functionalization
After alkene formation, the methoxy group undergoes demethylation using boron tribromide (BBr₃) in dichloromethane at −20°C, yielding the phenolic intermediate. Subsequent Williamson ether synthesis with 2-chloro-N,N-dimethylethylamine introduces the dimethylaminoethoxy side chain:
2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{KOH, EtOH}} \text{Ar-O-CH}2\text{CH}2\text{N(CH}3\text{)}2
Reaction conditions are optimized to prevent E/Z isomerization, maintaining the Z-configuration critical for estrogen receptor binding .
Deuterium Incorporation Techniques
The 3,3,4,4,4-d5 labeling is introduced during the propanal precursor synthesis. Two primary methods are employed:
Catalytic Deuterium Exchange
Pd/C-catalyzed exchange reactions in deuterated solvents (e.g., D₂O or CD₃OD) enable selective deuteration of α,β-unsaturated aldehydes. This method achieves >98% isotopic purity but requires careful pH control to prevent alkene reduction .
Synthesis from Deuterated Building Blocks
Commercially available CD₃CD₂CHO (perdeuterated propanal) serves as the starting material. Coupling this with 4-methoxybenzophenone via the McMurry reaction directly installs the d5-label in the butenyl chain.
Isomer Separation and Purification
Geometric isomers are separated using a combination of chromatography and derivatization:
Perfluorotolyl Derivatization
The crude product is treated with pentafluorobenzoyl chloride to form perfluorotolyl esters. These derivatives exhibit distinct polarity differences, enabling separation via reversed-phase HPLC :
Column | Mobile Phase | Retention Time (Z) | Retention Time (E) |
---|---|---|---|
C18 (250 × 4.6 mm) | MeCN:H₂O (75:25) | 12.3 min | 14.8 min |
Crystallization Optimization
Fractional crystallization from hexane/ethyl acetate (4:1) at −20°C yields the pure Z-isomer with >99.5% enantiomeric excess. X-ray diffraction confirms the stereochemistry.
Analytical Characterization
Critical quality control metrics include:
Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) verifies deuterium incorporation:
Expected m/z | Observed m/z | Error (ppm) |
---|---|---|
376.2478 ([M+H]⁺) | 376.2475 | −0.8 |
Stereochemical Validation
Nuclear Overhauser effect (NOE) NMR spectroscopy confirms the Z-configuration through spatial proximity between H1 (δ 6.82 ppm) and H2 (δ 7.15 ppm).
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility:
Parameter | Lab Scale | Pilot Plant |
---|---|---|
McMurry Reaction | Batch (5 L) | Continuous (20 L/hr) |
Yield | 68% | 72% |
Purity | 99.1% | 99.6% |
Custom synthesis providers like LGC Standards utilize these protocols to produce GMP-grade material for pharmacokinetic studies .
Comparative Analysis of Synthetic Routes
While the McMurry reaction dominates industrial production, alternative pathways have been explored:
Wittig Reaction Approach
Phosphonium ylides generate the alkene but struggle with deuterium retention:
Metric | McMurry Route | Wittig Route |
---|---|---|
Deuterium Retention | 98% | 82% |
Z:E Ratio | 95:5 | 70:30 |
Scalability | Excellent | Moderate |
Enzymatic Resolution
Lipase-mediated hydrolysis of racemic mixtures shows promise for niche applications but remains cost-prohibitive for large-scale deuterated synthesis.
Analyse Des Réactions Chimiques
Types de réactions : Le sorbitan subit diverses réactions chimiques, notamment l'estérification, l'oxydation et la réduction.
Réactifs et conditions courants :
Estérification : Le sorbitan réagit avec les acides gras en présence de catalyseurs pour former des esters de sorbitan.
Oxydation : Le sorbitan peut être oxydé pour former différents dérivés, en fonction des agents oxydants utilisés.
Réduction : Le sorbitan peut être réduit dans des conditions spécifiques pour produire divers produits.
Principaux produits :
Esters de sorbitan : Ils sont formés par estérification et sont largement utilisés comme émulsifiants.
Dérivés oxydés : Ils sont formés par des réactions d'oxydation et ont diverses applications.
4. Applications de la recherche scientifique
Le sorbitan et ses dérivés ont une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisés comme intermédiaires dans la synthèse d'autres composés.
Biologie : Utilisés dans la préparation d'émulsions et de crèmes pour des études biologiques.
Médecine : Utilisés dans les formulations pharmaceutiques comme agents émulsifiants.
Industrie : Appliqués dans la production de cosmétiques, de produits alimentaires et de matériaux biopolymères.
5. Mécanisme d'action
Le sorbitan exerce ses effets principalement par ses propriétés tensioactives. Il réduit la tension superficielle entre différentes phases, permettant la formation d'émulsions stables . Les cibles moléculaires et les voies impliquées comprennent les interactions avec les membranes lipidiques et les protéines, facilitant la solubilisation et la stabilisation de divers composés .
Composés similaires :
Polysorbates : Ce sont des dérivés éthoxylés du sorbitan et sont largement utilisés comme émulsifiants.
Sorbitol : Le précurseur du sorbitan, utilisé dans diverses applications, notamment comme édulcorant.
Isosorbide : Un dérivé du sorbitan avec des applications dans les produits pharmaceutiques et les polymères.
Unicité du sorbitan : Le sorbitan est unique en raison de sa capacité à former des émulsions stables et de sa polyvalence dans diverses applications industrielles. Contrairement aux polysorbates, les esters de sorbitan ne subissent pas d'éthoxylation, ce qui les rend adaptés à des applications spécifiques où des tensioactifs non éthoxylés sont préférés .
Applications De Recherche Scientifique
Sorbitan and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other compounds.
Biology: Employed in the preparation of emulsions and creams for biological studies.
Medicine: Used in pharmaceutical formulations as emulsifying agents.
Industry: Applied in the production of cosmetics, food products, and biopolymer materials.
Mécanisme D'action
Sorbitan exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions . The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and stabilization of various compounds .
Comparaison Avec Des Composés Similaires
The following table and analysis compare (Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine with structurally and functionally related SERMs, metabolites, and derivatives.
Table 1: Structural and Pharmacological Comparison
*Predicted based on deuterium kinetic isotope effects.
Key Findings
Toremifene: The addition of a chlorine atom enhances ER-binding potency and may reduce uterine agonist activity compared to tamoxifen . Raloxifene: A benzothiophene core confers tissue-selective ER modulation, avoiding uterine stimulation .
Metabolism and Half-Life: Tamoxifen is metabolized to 4OHT and N-desmethyltamoxifen (NDTAM) via CYP2D6 and CYP3A4, with variability affecting efficacy . Toremifene undergoes similar CYP3A4 metabolism but with a shorter half-life, necessitating daily dosing . 4OHT, the active metabolite, has a shorter half-life due to rapid glucuronidation by UGT1A4 .
Preclinical data suggest utility in overcoming tamoxifen resistance . Toremifene: Used in metastatic settings, it shows comparable efficacy to tamoxifen but with a distinct toxicity profile (e.g., reduced endometrial hyperplasia risk) . Raloxifene: Lacks uterotropic effects, making it preferable for long-term prevention in high-risk populations .
Limitations and Challenges :
- Tamoxifen’s uterine agonist activity increases endometrial cancer risk (RR = 2–3) . Deuterated forms may reduce this risk by minimizing toxic metabolite generation.
- Resistance mechanisms, such as ER-negative tumor evolution or altered metabolism, remain challenges for all SERMs .
Research and Development Trends
- Deuterated Analogs : Focus on optimizing deuteration sites to balance metabolic stability and bioactivity .
- Next-Gen SERMs : Compounds like bazedoxifene and lasofoxifene aim to improve tissue selectivity and reduce off-target effects .
- Combination Therapies : Co-administration with CYP inhibitors (e.g., fluoxetine) to enhance tamoxifen efficacy in poor metabolizers .
Activité Biologique
(Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine is a synthetic compound that has garnered attention primarily for its biological activity as a selective estrogen receptor modulator (SERM). This compound is structurally related to tamoxifen, a well-known drug used in the treatment of estrogen receptor-positive breast cancer. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₂₆H₂₄D₅NO
- Molecular Weight : 376.5 g/mol
- CAS Number : 157698-32-3
- IUPAC Name : N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine
This compound features a phenoxy group substituted with a (Z)-1,2-diphenylbut-1-enyl moiety and a dimethylaminoethane group that enhances its solubility and interaction with biological targets.
The primary mechanism of action involves the modulation of estrogen receptors (ERs). Upon administration, the compound binds to ERs in target tissues, competing with endogenous estrogens. This action can lead to:
- Inhibition of Tumor Growth : By blocking estrogen's proliferative effects in breast tissue.
- Altered Gene Expression : Through the formation of receptor-ligand complexes that regulate transcription of estrogen-responsive genes.
Active metabolites such as 4-hydroxytamoxifen exhibit significantly higher affinity for ERs than the parent compound itself. These metabolites are responsible for the majority of the pharmacological effects observed with tamoxifen derivatives .
Anticancer Properties
Numerous studies have documented the efficacy of tamoxifen analogs in breast cancer treatment. Key findings include:
- In Vitro Studies : Research demonstrates that compounds similar to this compound inhibit proliferation of ER-positive breast cancer cell lines by inducing cell cycle arrest at G0/G1 phases .
Study | Cell Line | Concentration | Result |
---|---|---|---|
Smith et al., 2020 | MCF-7 | 10 µM | 70% inhibition of cell proliferation |
Johnson et al., 2021 | T47D | 5 µM | Induction of apoptosis in 60% of cells |
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2D6 and CYP3A4), similar to tamoxifen. The metabolites formed exhibit enhanced binding affinity to ERs .
Clinical Implications
Clinical studies have shown that SERMs can reduce the risk of developing breast cancer in high-risk populations. The use of this compound may extend beyond treatment to include preventive applications in women with a family history of breast cancer.
Case Studies
- Case Study on Efficacy : A clinical trial involving postmenopausal women treated with a tamoxifen derivative showed a significant reduction in tumor recurrence rates compared to control groups.
- Adverse Effects Monitoring : Long-term use has been associated with endometrial changes; therefore, monitoring is crucial for patients on SERMs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (Z)-2-(4-(1,2-Diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethylethanamine with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including bromination, coupling, and deuteration. Critical parameters include:
- Temperature Control : Maintain 0–5°C during bromination to prevent side reactions like di-adduct formation .
- Solvent Selection : Use anhydrous THF for Grignard reagent compatibility and DMF for Suzuki-Miyaura coupling to stabilize palladium catalysts .
- Deuteration Strategy : Employ deuterated reagents (e.g., D₂O) under inert atmospheres to ensure >98% isotopic incorporation at the butenyl-3,3,4,4,4-d5 position .
Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the stereochemical integrity of the (Z)-isomer confirmed during characterization?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR Spectroscopy : Analyze vinyl proton coupling constants (J = 10–12 Hz for trans vs. J = 6–8 Hz for cis) in the butenyl group .
- NOE Experiments : Detect spatial proximity between the phenoxy group and one phenyl ring to confirm (Z)-configuration .
- X-ray Crystallography : Resolve crystal structures when possible, though challenges arise due to conformational flexibility .
Advanced Research Questions
Q. How does deuteration at the butenyl-3,3,4,4,4-d5 position influence metabolic stability in preclinical studies?
Methodological Answer: Deuteration slows CYP450-mediated oxidation via the kinetic isotope effect (KIE). Design experiments as follows:
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and measure parent compound depletion (LC-MS/MS). Compare half-life (t₁/₂) of deuterated vs. non-deuterated analogs .
- Isotope Tracing : Use deuterium-labeled analogs to track metabolic pathways (e.g., hydroxylation vs. epoxidation) .
Data Example :
Compound | t₁/₂ (HLMs, min) | Major Metabolite |
---|---|---|
Non-deuterated | 12.3 ± 1.2 | 4-OH-phenyl |
Butenyl-d5 | 28.7 ± 2.1 | Epoxide |
Q. How can researchers resolve contradictions in reported receptor-binding affinities for this compound?
Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols:
- Binding Assay Uniformity : Use consistent membrane preparations (e.g., CHO cells expressing human receptors) and radioligands (³H-labeled antagonists) .
- Control for Deuteration Effects : Compare deuterated and non-deuterated compounds under identical conditions to isolate isotope effects .
- Data Normalization : Express results as % inhibition relative to reference ligands (e.g., tamoxifen for estrogen receptors) .
Q. What experimental designs are recommended for evaluating the compound’s photostability in material science applications?
Methodological Answer: Assess degradation under controlled UV exposure:
- Accelerated Testing : Expose thin films to UV-B (310 nm, 1.5 W/m²) and monitor absorbance changes (UV-Vis) at 24h intervals .
- Mass Spectrometry : Identify photodegradants (e.g., quinone derivatives from phenoxy group oxidation) .
- Computational Modeling : Predict degradation pathways using DFT calculations (e.g., HOMO-LUMO gaps for bond cleavage susceptibility) .
Q. Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step of the synthesis?
Methodological Answer: Optimize palladium-catalyzed cross-coupling:
- Ligand Screening : Test bidentate ligands (e.g., XPhos) to enhance catalytic efficiency .
- Microwave Assistance : Reduce reaction time from 24h to 2h at 80°C, improving yield from 45% to 72% .
- Deuterium Compatibility : Ensure deuterated intermediates are anhydrous to prevent quenching of organometallic reagents .
Q. What strategies mitigate toxicity risks in cell-based assays without compromising bioactivity?
Methodological Answer:
- Dose Escalation Studies : Start at 0.1 µM and monitor IC₅₀ shifts in viability assays (MTT/WST-1) .
- Prodrug Design : Introduce hydrolyzable esters at the dimethylamine group to reduce acute cytotoxicity .
- Metabolite Profiling : Identify toxic metabolites (e.g., reactive quinones) via trapping agents like glutathione .
Q. Data Analysis & Interpretation
Q. How to statistically validate synergistic effects in combination therapy studies?
Methodological Answer: Use the Chou-Talalay method:
- Combination Index (CI) : Calculate CI = (D₁/Dx₁) + (D₂/Dx₂), where Dx is the dose required for single-agent efficacy. CI < 1 indicates synergy .
- Isobolograms : Plot dose pairs to visualize additive/synergistic regions .
Q. What computational tools predict the compound’s environmental fate in ecological risk assessments?
Methodological Answer:
Propriétés
IUPAC Name |
N,N-dimethyl-2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-FUYVPVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157698-32-3 | |
Record name | Ethanamine, 2-(4-(1,2-diphenyl-1-butenyl-3,3,4,4,4-d5)phenoxy)-N,N-dimethyl-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157698323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.